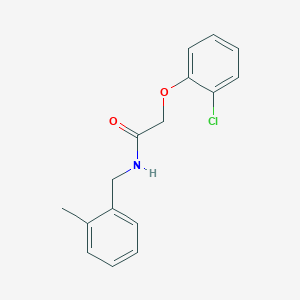

2-(2-chlorophenoxy)-N-(2-methylbenzyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of acetamides typically involves reactions between acyl chlorides and amines or from alcohols and amine in the presence of activating agents. For instance, N-Methyl-2-(4-phenoxyphenoxy) acetamide, a related compound, was synthesized from 4-phenoxyphenol and 2-chloroacetyl methylamine with DMF as solvent and potassium carbonate as a catalyst, then reacted with sulfuryl chloride to yield a chlorophenoxy derivative under optimized conditions, showcasing a method that could be adapted for 2-(2-chlorophenoxy)-N-(2-methylbenzyl)acetamide (Gao Yonghong, 2009).

Molecular Structure Analysis

The molecular structure of acetamide derivatives is often characterized by X-ray crystallography, which provides detailed information on the arrangement of atoms within the molecule. For example, studies on related compounds have revealed that the acetamide group influences the overall conformation and interactions within the molecule, such as hydrogen bonding and intramolecular interactions, which are critical for understanding the behavior and reactivity of these compounds (B. Gowda, S. Foro, H. Fuess, 2007).

Chemical Reactions and Properties

Acetamides undergo various chemical reactions, including hydrolysis, N-alkylation, and deacetylation, which affect their physical and chemical properties. The reactivity of the acetamide group, particularly in relation to nucleophilic substitution reactions, is a key area of study. Polymers containing the acetamide structure have been investigated for their use as phase transfer catalysts, demonstrating the versatility and reactivity of acetamide derivatives (S. Kondo, M. Minafuji, Y. Inagaki, K. Tsuda, 1986).

Physical Properties Analysis

The physical properties of 2-(2-chlorophenoxy)-N-(2-methylbenzyl)acetamide, such as melting point, boiling point, solubility, and crystalline structure, are influenced by its molecular structure. The presence of the chlorophenoxy and acetamide groups can affect its solubility in various solvents, crystal packing in the solid state, and its thermal stability. Understanding these properties is essential for determining the compound's suitability for specific applications and for its handling and storage (P. Jansukra, W. Wattanathana, et al., 2021).

Chemical Properties Analysis

The chemical properties of acetamide derivatives, including their acidity, basicity, and reactivity towards various chemical reagents, are crucial for their application in synthetic chemistry and material science. The electron-donating and withdrawing effects of the substituents on the acetamide nitrogen and the phenyl ring influence these properties significantly. Studies have explored the synthesis and properties of acetamide derivatives to understand their potential as intermediates in organic synthesis and their biological activity (Takeo Sakai, Rina Takenaka, et al., 2022).

properties

IUPAC Name |

2-(2-chlorophenoxy)-N-[(2-methylphenyl)methyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16ClNO2/c1-12-6-2-3-7-13(12)10-18-16(19)11-20-15-9-5-4-8-14(15)17/h2-9H,10-11H2,1H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLNYQBSBCOUGHP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CNC(=O)COC2=CC=CC=C2Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.75 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-3-(morpholin-4-ylcarbonyl)benzenesulfonamide](/img/structure/B5660762.png)

![2-(2-furyl)-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5660801.png)

![2-(3-methylbutyl)-8-(propoxyacetyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5660815.png)

![2-[3-(4-fluorophenyl)-6-oxo-1(6H)-pyridazinyl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B5660841.png)

![2-(4-chlorobenzyl)-N-methyl-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-1,3-benzoxazole-5-carboxamide](/img/structure/B5660850.png)

![1-[(2,4-difluorophenoxy)acetyl]-4-(tetrahydro-2-furanylcarbonyl)piperazine](/img/structure/B5660861.png)

![1-{5-[(2-phenyl-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl)carbonyl]-2-thienyl}ethanone](/img/structure/B5660867.png)